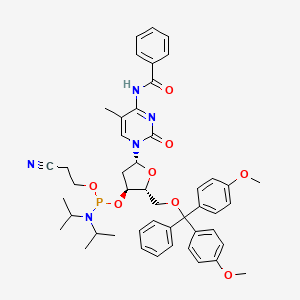

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite

Description

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O8P/c1-32(2)52(33(3)4)61(58-28-14-27-48)60-41-29-43(51-30-34(5)44(50-46(51)54)49-45(53)35-15-10-8-11-16-35)59-42(41)31-57-47(36-17-12-9-13-18-36,37-19-23-39(55-6)24-20-37)38-21-25-40(56-7)26-22-38/h8-13,15-26,30,32-33,41-43H,14,28-29,31H2,1-7H3,(H,49,50,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMUHEZFYUECLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-5Me-dC(Bz)-CE Phosphoramidite involves multiple steps, starting with the protection of the nucleoside deoxycytidine. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the amino group at the 4-position is protected with a benzoyl (Bz) group. The 3’-hydroxyl group is then phosphitylated using a cyanoethyl (CE) phosphoramidite reagent. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxidation .

Industrial Production Methods

Industrial production of DMT-5Me-dC(Bz)-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored under inert gas at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DMT-5Me-dC(Bz)-CE Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite triester can be oxidized to a phosphate triester.

Substitution: The cyanoethyl group can be removed under basic conditions to yield the free phosphodiester.

Deprotection: The DMT and Bz protecting groups can be removed under acidic and basic conditions, respectively

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Substitution: Ammonium hydroxide or methylamine.

Deprotection: Trichloroacetic acid for DMT removal and sodium hydroxide for Bz removal

Major Products Formed

The major products formed from these reactions include the free nucleoside, the phosphodiester, and the deprotected nucleoside .

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite is in the synthesis of oligonucleotides. This compound serves as a building block in solid-phase synthesis techniques, allowing for the efficient assembly of DNA and RNA sequences.

Advantages in Oligonucleotide Synthesis

- Increased Yield : The use of this phosphoramidite can enhance the overall yield of synthesized oligonucleotides.

- Purity : It helps achieve high-purity products due to its stability during synthesis.

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA molecules to inhibit gene expression. This compound is instrumental in developing ASOs due to its ability to enhance binding affinity and specificity.

Case Studies

- A study demonstrated the successful application of ASOs synthesized with this phosphoramidite in targeting disease-related genes, showcasing significant reductions in target mRNA levels and corresponding phenotypic changes in cell models.

Therapeutic Applications

The therapeutic potential of oligonucleotides synthesized using this compound extends to gene therapy and RNA interference (RNAi) strategies. By enabling precise modifications, this compound aids in developing therapies for genetic disorders.

Clinical Relevance

- Research has indicated that oligonucleotides containing this phosphoramidite can effectively modulate gene expression profiles in various disease models, providing a pathway for novel therapeutic interventions.

Research and Development

In addition to its applications in therapeutic contexts, this compound is widely used in academic and industrial research settings for:

- Studying Gene Function : Facilitating the creation of custom oligonucleotides for specific gene studies.

- Diagnostics : Enhancing the sensitivity and specificity of nucleic acid-based diagnostic assays.

Mechanism of Action

The mechanism of action of DMT-5Me-dC(Bz)-CE Phosphoramidite involves its incorporation into oligonucleotides, where it enhances binding affinity and stability. The methyl group at the 5-position of the cytidine base increases hydrophobic interactions, which helps to stabilize the duplex formed with complementary strands. The benzoyl and dimethoxytrityl groups protect the nucleoside during synthesis and are removed to yield the active oligonucleotide .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C46H52N5O8P

- Molar Mass : 833.93 g/mol

- Key Features: N4-Benzoyl protection: Enhances stability during oligonucleotide synthesis by preventing side reactions at the exocyclic amine . 5'-O-DMT group: A dimethoxytrityl (DMT) protecting group for controlled 5'-OH deprotection in solid-phase synthesis . 5-Methylcytidine: The 5-methyl modification improves duplex stability and resistance to enzymatic degradation . 3'-CE phosphoramidite: A 2-cyanoethyl phosphoramidite moiety enabling efficient coupling during oligonucleotide chain elongation .

Comparison with Similar Compounds

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE Phosphoramidite

- Molecular Formula : C42H52N5O8P

- Molar Mass : 785.86 g/mol

- Key Differences :

N4-Benzoyl-5-bromo-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite

- Molecular Formula : C43H49N3O8Si

- Molar Mass : 763.95 g/mol

- Key Differences :

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE Phosphoramidite (Gemcitabine Amidite)

- Molecular Formula : C46H50F2N5O8P

- Molar Mass : 869.89 g/mol

- Key Differences :

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE Phosphoramidite

- Molecular Formula : C47H54N5O9P

- Molar Mass : 863.96 g/mol

- Key Differences :

Structural and Functional Analysis

Protecting Group Variations

Substituent Effects on Oligonucleotide Properties

Commercial and Practical Considerations

Biological Activity

N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite (CAS No. 105931-57-5) is a modified nucleoside phosphoramidite that plays a significant role in the synthesis of oligonucleotides and has implications in various biological applications. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoyl group at the N4 position of the cytidine base. The presence of the dimethoxytrityl (DMT) protecting group at the 5' position is crucial for its use in solid-phase oligonucleotide synthesis.

Synthesis and Modification

The synthesis of N4-benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine phosphoramidite involves multiple steps, including the protection of nucleobases and the introduction of various functional groups. Recent studies have reported efficient one-step procedures for modifying nucleobase structures in commercially available nucleoside phosphoramidites, which can enhance their reactivity and incorporation into DNA strands .

Biological Activity

1. Enzymatic Incorporation:

Research indicates that N4-benzoyl-modified nucleotides can serve as substrates for DNA polymerases, facilitating their incorporation into DNA strands during replication. The bulkiness of the benzoyl group influences enzyme activity, with variations allowing for selective incorporation depending on the polymerase used .

2. Anticancer Potential:

Modified nucleosides like N4-benzoyl-2'-deoxycytidine have been explored for their anticancer properties. Studies suggest that these modifications can enhance the binding affinity to DNA, potentially leading to increased cytotoxicity against cancer cells . The mechanism often involves interference with normal DNA replication processes, leading to apoptosis in rapidly dividing cells.

3. Reactivity Studies:

Investigations into the reactivity of N4-benzoyl-2'-deoxycytidine phosphoramidites have shown that they can undergo selective alkylation reactions, which are critical for developing novel therapeutic agents. The reactivity is influenced by the solvent used and the nature of the alkylating agent, with certain conditions favoring specific positional modifications on the nucleobase .

Case Study 1: Oligonucleotide Synthesis

In a study focusing on synthesizing modified oligonucleotides, researchers utilized N4-benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine phosphoramidite as a building block. The resulting oligonucleotides exhibited enhanced stability and binding affinity to complementary DNA strands compared to unmodified counterparts .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of oligonucleotides containing N4-benzoyl modifications. The results demonstrated that these modified sequences could significantly inhibit tumor cell growth in vitro, suggesting potential therapeutic applications in cancer treatment .

Data Summary

| Property | Details |

|---|---|

| CAS Number | 105931-57-5 |

| Molecular Formula | C47H54N5O8P |

| Synthesis Method | Modified via one-step procedures |

| Biological Applications | Oligonucleotide synthesis, anticancer activity |

| Enzyme Interaction | Substrate for various DNA polymerases |

Q & A

Basic: What are the critical steps in synthesizing and purifying N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite for oligonucleotide synthesis?

The synthesis involves sequential protection of reactive sites:

- 5'-OH tritylation : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using 4,4'-dimethoxytrityl chloride under anhydrous conditions .

- N4-Benzoylation : The exocyclic amine of 5-methylcytidine is benzoylated to prevent side reactions during phosphoramidite coupling .

- Phosphitylation : The 3'-OH is activated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite moiety .

Purification typically uses silica gel chromatography with gradients of ethyl acetate/hexanes. Purity is confirmed via HPLC (>98%) and characterized by P NMR (δ ~149 ppm) and ESI-MS .

Basic: What storage conditions are required to maintain the stability of this phosphoramidite?

- Temperature : Store at –15°C in airtight, light-resistant containers to prevent hydrolysis of the phosphoramidite group .

- Moisture control : Use anhydrous solvents (e.g., acetonitrile) for dissolution, and handle in a nitrogen-purged glove box to avoid moisture-induced degradation .

- Long-term stability : Lyophilized powders remain stable for >12 months under these conditions, while solutions in acetonitrile should be used within 72 hours .

Basic: How does the 3'-CE phosphoramidite group facilitate solid-phase oligonucleotide synthesis?

The 3'-cyanoethyl (CE) phosphoramidite group enables stepwise coupling via acid-catalyzed detritylation (e.g., 3% dichloroacetic acid in dichloromethane) followed by tetrazole-activated nucleophilic substitution. The CE group stabilizes the intermediate phosphite triester and is later removed under basic conditions (e.g., ammonium hydroxide) during oligonucleotide cleavage and deprotection .

Advanced: How can coupling efficiency be optimized for this phosphoramidite in automated synthesizers?

- Activator selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) instead of standard tetrazole to enhance coupling rates, especially for sterically hindered 5-methylcytidine derivatives .

- Coupling time : Extend reaction time to 180 seconds (vs. 30 seconds for standard amidites) to achieve >99% stepwise yield, monitored by trityl cation release (UV monitoring at 498 nm) .

- Capping optimization : Double capping with acetic anhydride/N-methylimidazole and phenoxyacetyl chloride reduces deletion sequences caused by unreacted 5'-OH groups .

Advanced: What analytical methods are recommended to characterize purity and structural integrity?

- HPLC : Use reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/0.1 M triethylammonium acetate gradients. Retention time shifts indicate impurities (e.g., hydrolyzed phosphoramidite) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]: ~863.96) and detects side products (e.g., oxidation to phosphate triester) .

- NMR : H and P NMR validate DMT protection (δ 3.7–3.8 ppm for methoxy groups) and phosphoramidite formation (δ 149 ppm for P(III)) .

Advanced: How do the 5-methyl and benzoyl modifications impact oligonucleotide stability and hybridization?

- 5-Methyl : Enhances base-pairing stability (ΔT +1–2°C per modification) by reducing steric hindrance and increasing hydrophobic interactions in the DNA major groove .

- N4-Benzoyl : Protects the cytidine exocyclic amine during synthesis but requires extended deprotection (e.g., 12–16 hours in 28% ammonium hydroxide at 55°C). Residual benzoyl groups can inhibit downstream enzymatic applications (e.g., PCR) if not fully removed .

- Hybridization studies : Use UV-melting curves or surface plasmon resonance (SPR) to compare T values of modified vs. unmodified oligonucleotides .

Advanced: What side reactions are observed during synthesis, and how are they mitigated?

- Phosphoramidite hydrolysis : Detected via P NMR (δ 0 ppm for phosphate). Mitigate by strict moisture control and using fresh molecular sieves in solvents .

- DMT cleavage inefficiency : Incomplete detritylation (e.g., due to aged reagents) leads to truncated sequences. Monitor via UV absorbance and recalibrate acid concentrations .

- Oxidation artifacts : Use 0.02 M iodine/water/pyridine for controlled oxidation to phosphate triesters, avoiding over-oxidation to phosphates .

Advanced: How does this phosphoramidite perform in synthesizing oligonucleotides with phosphorothioate (PS) linkages?

- Sulfurization : Replace iodine oxidation with 0.1 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine to introduce PS linkages.

- Coupling efficiency : The 5-methyl group slightly reduces sulfurization yields (~95% vs. ~98% for unmodified cytidine). Optimize by increasing sulfurization time to 120 seconds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.